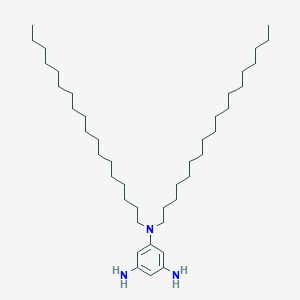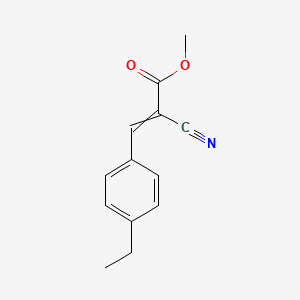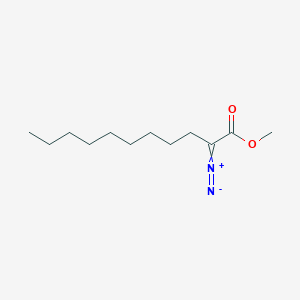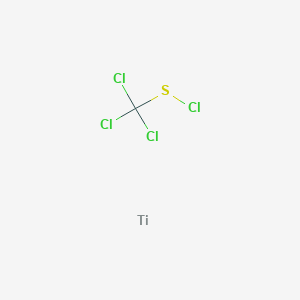![molecular formula C17H18N2O3 B12559017 Ethyl [benzamido(phenyl)methyl]carbamate CAS No. 143157-47-5](/img/structure/B12559017.png)
Ethyl [benzamido(phenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [benzamido(phenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its unique structure, which includes an ethyl group, a benzamido group, and a phenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [benzamido(phenyl)methyl]carbamate typically involves the reaction of ethyl chloroformate with benzamido(phenyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the compound while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl [benzamido(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols); basic or neutral conditions.
Major Products Formed:
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Ethyl [benzamido(phenyl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl [benzamido(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved in these effects are still under investigation, but they are believed to involve the modulation of signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Ethyl [benzamido(phenyl)methyl]carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different biological activities.
Propyl [benzamido(phenyl)methyl]carbamate: Contains a propyl group instead of an ethyl group. It may have different solubility and reactivity compared to this compound.
Butyl [benzamido(phenyl)methyl]carbamate: Features a butyl group, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
143157-47-5 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
ethyl N-[benzamido(phenyl)methyl]carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)19-15(13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
DOPOMPLHOAFZGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)



![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)




![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)

